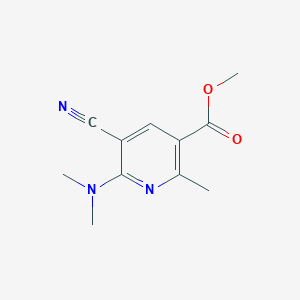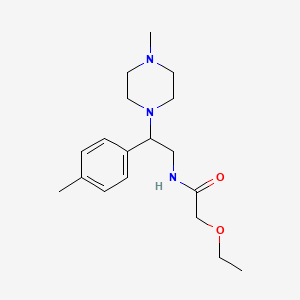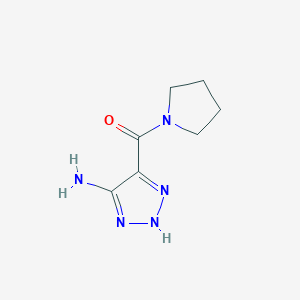
L-Tyrosine Allyl Ester Tosylate Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-tyr-oall p-tosylate” is a chemical compound used for research and development . Its molecular formula is C19H23NO6S and it has a molecular weight of 393.45 .
Synthesis Analysis
The synthesis of tosylates, such as “H-tyr-oall p-tosylate”, often involves the esterification of the corresponding alcohols with tosyl chloride . The synthesis of multifunctional tosylates has been reported, which forms the basis for star-shaped polymers . Another method involves the tosylation of alcohols, which is a useful synthetic tool to prepare tosylates .
Molecular Structure Analysis
The molecular structure of “H-tyr-oall p-tosylate” can be analyzed using various methods such as UV-Vis spectroscopy . The IUPAC name of “H-tyr-oall p-tosylate” is 4-methylbenzenesulfonic acid; prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate.
Chemical Reactions Analysis
Tosylates, including “H-tyr-oall p-tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen . They can participate in substitution and elimination reactions .
Wissenschaftliche Forschungsanwendungen
Proton and Electron Transfer in Photosystem II
Research indicates a connection between proton and electron transfer within enzyme catalytic cycles, specifically within Photosystem II. A study demonstrated the influence of phenolic hydroxyl oxidation by P(680)*+ is contingent upon its prior deprotonation, which is pivotal for understanding the coupling between these transfers. This insight was garnered through a mutation strategy that involved substituting a 3-fluorotyrosine for Tyr(Z), highlighting the importance of hydrogen bonding in determining the coupling between proton and electron transfer (Rappaport et al., 2009).
Role of Tyrosine in Oxidase Activity
Another study focused on the role of tyrosine (Tyr) in oxidases, finding that the pKa of the phenol ring and reduction potential significantly influence O2 reduction. By genetically incorporating unnatural tyrosine analogs with varied pKa and reduction potentials into a functional oxidase model, researchers established a direct correlation between the proton donation ability of Tyr and oxidase activity. This research provides conclusive evidence for the importance of enhancing the proton donation ability to augment enzyme activity beyond natural Tyr capabilities (Yu et al., 2015).
Insights into O-O Bond Cleavage in Heme-Copper Oxidases
Investigations into heme-copper oxidase (HCO) enzymes revealed a proton-initiated O-O cleavage mechanism, with proton transfer from a cross-linked tyrosine to a peroxo ligand. This study underscores the critical role of hydrogen bonding and the geometric and electronic structure in facilitating efficient O2 reduction in HCOs, offering a comprehensive understanding of the O-O bond cleavage and the resultant intermediate generated in the process (Schaefer et al., 2019).
Engineering Proteins with Fluorosulfate-l-tyrosine for Covalent Bonding
Research on introducing new chemical reactivity into proteins in vivo has led to the genetic encoding of fluorosulfate-l-tyrosine (FSY). This enables selective reactions with lysine, histidine, and tyrosine via sulfur-fluoride exchange (SuFEx), facilitating covalent intraprotein bridges and interprotein cross-links directly in living cells. This advancement opens new avenues for covalent manipulation of proteins in vivo, underscoring the potential of genetically encoded FSY in chemical biology, drug discovery, and biotherapeutics (Wang et al., 2018).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .
Result of Action
It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .
Action Environment
The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-tyr-oall p-tosylate involves the protection of the hydroxyl group of tyrosine followed by coupling with oall p-tosylate. The protected tyrosine is then deprotected to obtain the final product.", "Starting Materials": [ "Tyrosine", "Oall p-tosylate", "Di-tert-butyl dicarbonate (Boc2O)", "N,N-Diisopropylethylamine (DIPEA)", "Dichloromethane (DCM)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Protection of tyrosine hydroxyl group with Boc2O and DIPEA in DCM", "Coupling of Boc-tyrosine with oall p-tosylate using DIPEA in DCM", "Deprotection of Boc group with HCl in MeOH", "Neutralization of the reaction mixture with NaOH", "Extraction of the product with DCM", "Washing of the organic layer with NaCl solution and water", "Drying of the organic layer with anhydrous Na2SO4", "Evaporation of the solvent to obtain the final product" ] } | |
CAS-Nummer |
125441-05-6 |
Molekularformel |
C19H23NO6S |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MPNOOYSRGYNTIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2773715.png)
![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773716.png)

![N-Benzyl-3,6-dichloro-N-[(4-oxo-3H-quinazolin-2-YL)methyl]pyridine-2-carboxamide](/img/structure/B2773722.png)
![5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2773723.png)
![2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2773725.png)


![N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2773730.png)


![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2773736.png)
![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)